molecular formula C21H16Cl2N2O3S B2968193 4-(3-chlorobenzyl)-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 866896-65-3

4-(3-chlorobenzyl)-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2968193
CAS No.: 866896-65-3
M. Wt: 447.33
InChI Key: DJFFHCMIHOKDDF-UHFFFAOYSA-N
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Description

4-(3-chlorobenzyl)-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16Cl2N2O3S and its molecular weight is 447.33. The purity is usually 95%.
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Scientific Research Applications

Chemical Reactions and Synthesis

The chemical structure of 4-(3-chlorobenzyl)-2-(3-chloro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is closely related to various heterocyclic compounds that have been the subject of significant research. Investigations into the chlorination of heterocyclic and acyclic sulfonhydrazones have shown complex reactions leading to the formation of novel heterocyclic systems, suggesting the potential for diverse chemical synthesis applications (J. King et al., 1971). Similarly, the synthesis of novel biologically active compounds from related structures indicates the potential for pharmacological applications (M. Zia-ur-Rehman et al., 2009).

Catalytic Applications

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been highlighted as an efficient and homogeneous catalyst for the one-pot synthesis of various heterocyclic compounds, demonstrating the chemical's potential in catalyzing multi-component reactions (A. Khazaei et al., 2015). This suggests that derivatives of the specified compound could be explored for catalytic applications in organic synthesis, aligning with green chemistry principles due to their operation in aqueous media.

Environmental and Herbicidal Studies

Research on related benzothiadiazine derivatives, such as bentazon, has explored their effectiveness as herbicides, demonstrating the relevance of these compounds in agricultural and environmental science (D. L. Doran & R. N. Andersen, 1976). Studies have focused on the timing of application and its impact on herbicidal effectiveness, suggesting that derivatives of the chemical might also have potential applications in this area.

Structural and Spectroscopic Analysis

Investigations into the structure of benzothiadiazine derivatives through X-ray crystallography have provided detailed insights into their molecular geometry, supporting the development of new compounds with optimized properties for specific applications (G. Bombieri et al., 1990). These studies are crucial for understanding the interactions that govern the biological activity and reactivity of these compounds.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-4-[(3-chlorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2N2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFFHCMIHOKDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.